6-Ethyl-2,2,4-trimethyl-1,2-dihydroquinoline
Overview
Description
Scientific Research Applications
Synthesis of Other Compounds
The compound is used in the synthesis of other chemical compounds. It is used in the heterogeneous catalytic condensation of aniline with acetone to synthesize 2,2,4-trimethyl-1,2-H-dihydroquinoline (TMQ) .
Pharmacological Importance
The compound has significant pharmacological importance . Quinoline derivatives, such as this compound, have the potential to function as powerful antioxidants against oxidative damage .
Industrial Antioxidant
Apart from its pharmacological applications, TMQ is also considered as a very important and effective industrial antioxidant. It is used in rubber technologies and also employed in preserving animal nutriments and vegetable oils .
Rubber Composites
The compound is used in the creation of novel antioxidants for styrene-butadiene rubber (SBR) composites . The prepared polymer vulcanizates are characterized by high mechanical properties compared to the commercial TMQ .
Neuroprotection Against Parkinsonism
Quinoline derivatives, such as this compound, could be significantly helpful in neuroprotection against Parkinsonism .
Alzheimer’s Disease Therapy
The metal chelator clioquinol can prevent copper oxidation in β-amyloid fibrils, which may be useful in designing and developing new drugs for the therapy of Alzheimer’s disease .
Photonic and Optical Power Limiting Devices
It is believed that HSPI, a derivative of this compound, is a promising new candidate for developing efficient photonic and optical power limiting devices .
properties
IUPAC Name |
6-ethyl-2,2,4-trimethyl-1H-quinoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N/c1-5-11-6-7-13-12(8-11)10(2)9-14(3,4)15-13/h6-9,15H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPJUVSKXVLDHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(C=C2C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30349752 | |
Record name | 6-ethyl-2,2,4-trimethyl-1,2-dihydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30349752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethyl-2,2,4-trimethyl-1,2-dihydroquinoline | |
CAS RN |
42924-00-5 | |
Record name | 6-ethyl-2,2,4-trimethyl-1,2-dihydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30349752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.